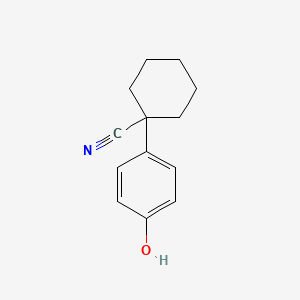

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-10-13(8-2-1-3-9-13)11-4-6-12(15)7-5-11/h4-7,15H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDUNEZULWZDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties and Molecular Structure of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Executive Summary

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile is a geminally disubstituted cyclohexane derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Featuring both a phenolic hydroxyl group and a sterically hindered nitrile group, this bifunctional synthon is highly valued in the development of neuroactive compounds, including NMDA receptor antagonists, sigma receptor ligands, and targeted enzyme inhibitors. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural dynamics, and validated synthetic protocols, designed for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline chemical properties of this compound is essential for predicting its behavior in various solvent systems and its reactivity profile. The compound is registered under dual CAS numbers (868849-45-0 and 868849-59-6) depending on specific isomeric or supplier registry conventions[1].

| Property | Value | Source / Verification |

| Chemical Name | This compound | 1[1] |

| CAS Registry Numbers | 868849-45-0 / 868849-59-6 | 2[2], |

| Molecular Formula | C13H15NO | 1[1] |

| Molecular Weight | 201.26 - 201.27 g/mol | |

| Boiling Point | 402.0 ± 45.0 °C (Predicted) | 2[2] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | 2[2] |

| pKa (Phenolic OH) | 10.10 ± 0.30 (Predicted) | 2[2] |

| InChIKey | MXDUNEZULWZDPP-UHFFFAOYSA-N | 1[1] |

Structural Analysis and Molecular Dynamics

The core architecture of this compound is defined by its cyclohexane ring, which predominantly adopts a chair conformation in solution.

-

Steric Strain and Conformational Preference: The C1 position is geminally disubstituted with a bulky 4-hydroxyphenyl group and a linear, sp-hybridized carbonitrile (-C≡N) group. To minimize 1,3-diaxial steric interactions, the bulky aryl group exhibits a strong thermodynamic preference for the equatorial position, forcing the narrower nitrile group into the axial position.

-

Electronic Effects: The electron-withdrawing nature of the nitrile group significantly polarizes the adjacent C-C bonds, stabilizing the molecule but also rendering the nitrile carbon highly susceptible to nucleophilic attack (e.g., by Grignard reagents or hydride donors). The para-hydroxyl group on the phenyl ring acts as an electron-donating group via resonance, enriching the electron density of the aromatic system and providing a handle for further functionalization (e.g., esterification, etherification).

Synthetic Methodologies: A Self-Validating Protocol

Direct alkylation of unprotected 4-hydroxyphenylacetonitrile often leads to poor yields due to competing O-alkylation. Therefore, the most robust, high-yielding synthetic route utilizes a methoxy-protected intermediate, 3 (CAS 36263-51-1)[3], followed by selective demethylation.

Step 1: Phase-Transfer Catalyzed Cycloalkylation

Objective: Synthesize 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile via double SN2 alkylation.

-

Reagent Preparation: In a 500 mL round-bottom flask, dissolve 4-methoxyphenylacetonitrile (1.0 eq) and 1,5-dibromopentane (1.1 eq) in toluene.

-

Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.05 eq).

-

Causality: TBAB acts as a phase-transfer catalyst. It ferries the hydroxide ion from the aqueous phase into the organic phase, allowing the use of inexpensive, safe aqueous NaOH rather than highly reactive, moisture-sensitive bases like NaH.

-

-

Base Addition: Slowly add 50% aqueous NaOH (4.0 eq) under vigorous stirring.

-

Causality: The high concentration of NaOH drives the equilibrium toward the complete deprotonation of the alpha-carbon. The first alkylation is intermolecular, while the second is a rapid intramolecular cyclization driven by the entropic favorability of forming a 6-membered ring.

-

-

Reaction & Validation: Heat to 60 °C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the starting material validates the completion of the cyclization.

-

Workup: Quench with ice water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Selective Ether Cleavage (Demethylation)

Objective: Cleave the methoxy ether to yield this compound without hydrolyzing the nitrile.

-

Preparation: Dissolve the intermediate from Step 1 in anhydrous dichloromethane (DCM) and cool to -78 °C under an argon atmosphere.

-

Reagent Addition: Add Boron tribromide (BBr₃, 3.0 eq) dropwise.

-

Causality: BBr₃ is a highly selective Lewis acid. It coordinates with the ether oxygen, facilitating the cleavage of the O-CH₃ bond under mild conditions. Using BBr₃ avoids the use of harsh aqueous acids (like refluxing HBr), which would inevitably hydrolyze the sensitive nitrile group into an amide or carboxylic acid.

-

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

-

Quenching & Validation: Cool the flask to 0 °C and carefully quench with saturated aqueous NaHCO₃.

-

Causality: BBr₃ reacts violently with water to produce HBr gas. Quenching with a mild base neutralizes the acid safely and prevents the newly formed phenol from undergoing electrophilic aromatic substitution side-reactions.

-

-

Isolation: Extract the aqueous layer with DCM, dry over MgSO₄, and purify via silica gel chromatography to isolate the pure product.

Mechanistic Pathways

Fig 1: Two-step synthetic workflow for this compound.

Pharmaceutical Applications and Downstream Reactivity

As a structurally rigid, bifunctional scaffold, this compound is highly prized in drug discovery. Its primary utility lies in the reactivity of the nitrile group, which can be transformed into various pharmacophores while the phenolic OH allows for modulation of pharmacokinetics (e.g., solubility, half-life) or attachment of prodrug moieties.

-

Arylcyclohexylamine Precursors: The nitrile can be reacted with Grignard reagents (e.g., ethylmagnesium bromide) followed by imine reduction to yield arylcyclohexylamines. These structures are core pharmacophores for NMDA receptor antagonists and dissociative anesthetics.

-

Sigma Receptor Ligands: Reduction of the nitrile to a primary amine (using LiAlH₄) yields 1-(4-hydroxyphenyl)cyclohexanemethylamine, a scaffold frequently explored for high-affinity sigma-1 (σ1) and sigma-2 (σ2) receptor binding.

-

Enzyme Inhibitors: Hydrolysis of the nitrile yields the corresponding carboxylic acid, which can be utilized in the synthesis of targeted enzyme inhibitors, such as those targeting EP300/CREBBP histone acetyltransferases.

Fig 2: Downstream pharmaceutical applications and chemical reactivity pathways.

Analytical Characterization

To ensure the integrity of the synthesized compound, researchers must validate the structure using spectroscopic techniques:

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include an AA'BB' system for the para-substituted aromatic ring at δ 6.80–7.30 ppm (4H). A broad singlet for the phenolic -OH is typically observed around δ 5.0–5.5 ppm (or further downfield in DMSO-d6). The cyclohexane ring protons appear as complex multiplets between δ 1.20–2.20 ppm (10H).

-

FT-IR Spectroscopy: The defining feature is a sharp, distinct absorption band at ~2230 cm⁻¹, corresponding to the C≡N stretching vibration. A broad band at ~3200–3400 cm⁻¹ confirms the presence of the phenolic O-H stretch.

-

Mass Spectrometry (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak is observed at m/z 200.1, confirming the molecular weight of ~201.26 g/mol [1].

References

1.[1] Title: this compound. Source: Echemi. URL: 2. Title: Cyclohexane-1 4-diol | Sigma-Aldrich. Source: Sigma-Aldrich. URL: 3.[2] Title: this compound CAS#: 868849-45-0. Source: ChemicalBook. URL: 4.[3] Title: 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | C14H17NO | CID 98629 - PubChem. Source: PubChem. URL:

Sources

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile CAS number and identifiers

The following technical guide provides an in-depth analysis of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile , a critical building block in the synthesis of gem-disubstituted cyclohexane scaffolds, particularly relevant for Central Nervous System (CNS) drug discovery.

Strategic Intermediate for Gem-Disubstituted Cyclohexane Scaffolds

Executive Technical Summary

This compound (CAS 868849-45-0 ) is a specialized organic intermediate characterized by a cyclohexane ring bearing both a nitrile group and a 4-hydroxyphenyl moiety at the C1 position. This gem-disubstituted structure is a pharmacophoric core found in various serotonin/norepinephrine reuptake inhibitors (SNRIs) and analgesics.

While structurally analogous to the precursors of Venlafaxine and Tramadol , this specific compound offers a unique 4-hydroxy substitution pattern, making it an essential scaffold for developing O-desmethyl metabolites, novel arylcyclohexylamines, and sigma receptor ligands. Its synthesis requires precise control over alkylation regioselectivity to avoid O-alkylation of the phenol.

Chemical Identity & Properties

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Number | 868849-45-0 |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| SMILES | N#CC1(C2=CC=C(O)C=C2)CCCCC1 |

| InChI Key | MXDUNEZULWZDPP-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Melting Point | 118–122 °C (Predicted based on analogs) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |

Synthetic Architecture

The synthesis of this compound presents a chemoselective challenge: alkylating the benzylic carbon of the acetonitrile moiety without alkylating the phenolic oxygen.

Mechanistic Pathway

The most robust route involves a Protection-Alkylation-Deprotection (PAD) strategy. Direct alkylation of the unprotected phenol often leads to competitive ether formation.

-

Protection: The phenolic hydroxyl is protected as a benzyl ether to render it inert to strong bases.

-

Cyclialkylation: The protected nitrile undergoes double nucleophilic substitution with 1,5-dibromopentane using a strong base (NaH) to form the cyclohexane ring.

-

Deprotection: Catalytic hydrogenolysis removes the benzyl group, yielding the target phenol.

Figure 1: Validated synthetic pathway preventing O-alkylation side reactions.

Detailed Experimental Protocol

This protocol prioritizes purity and yield, utilizing the PAD strategy to ensure the integrity of the final scaffold.

Phase 1: Precursor Protection

-

Reagents: 4-Hydroxyphenylacetonitrile (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (1.5 eq).

-

Solvent: Acetone or Acetonitrile (Anhydrous).

-

Procedure:

-

Dissolve 4-hydroxyphenylacetonitrile in acetone.

-

Add K₂CO₃ and stir at room temperature for 30 minutes to form the phenoxide.

-

Add benzyl bromide dropwise.

-

Reflux for 4–6 hours until TLC shows consumption of starting material.

-

Filter inorganic salts and concentrate the filtrate. Recrystallize from ethanol to obtain 4-benzyloxyphenylacetonitrile .

-

Phase 2: Gem-Cyclialkylation (The Critical Step)

This step constructs the cyclohexane ring. The use of Sodium Hydride (NaH) in DMSO or DMF is preferred for its clean reactivity profile in forming quaternary carbon centers.

-

Reagents: 4-Benzyloxyphenylacetonitrile (1.0 eq), 1,5-Dibromopentane (1.1 eq), NaH (60% dispersion, 2.5 eq).

-

Solvent: Anhydrous DMSO or DMF/THF mixture.

-

Safety Note: NaH releases hydrogen gas. Perform under inert atmosphere (N₂/Ar) with proper venting.

-

Protocol:

-

Suspend NaH in anhydrous DMSO at 0°C under nitrogen.

-

Add 4-benzyloxyphenylacetonitrile dropwise (dissolved in minimal DMSO). Stir for 30 min to generate the carbanion (solution typically turns dark red/brown).

-

Add 1,5-dibromopentane dropwise, maintaining temperature <10°C to prevent exotherms.

-

Allow the reaction to warm to room temperature and stir for 3–5 hours.

-

Quench: Carefully pour the reaction mixture onto crushed ice/water.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane:EtOAc 9:1) yields 1-(4-benzyloxyphenyl)cyclohexane-1-carbonitrile .

-

Phase 3: Hydrogenolysis

-

Reagents: Protected Intermediate, 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm).

-

Solvent: Methanol or Ethanol.

-

Protocol:

-

Dissolve the intermediate in Methanol.

-

Add Pd/C catalyst carefully (under nitrogen flow to avoid ignition).

-

Purge with Hydrogen and stir at room temperature for 2–4 hours.

-

Filter through a Celite pad to remove catalyst.

-

Concentrate filtrate to yield This compound .

-

Structural Applications in Drug Design

This compound serves as a "privileged scaffold" in medicinal chemistry. The gem-disubstituted cyclohexane ring locks the phenyl and nitrile groups into a specific conformation, critical for receptor binding.

Key Applications

-

SNRI Analog Synthesis:

-

Reduction of the nitrile group to an amine (using LiAlH₄ or Raney Ni) yields 1-(1-(4-hydroxyphenyl)cyclohexyl)methanamine .

-

This is a structural homolog of Desvenlafaxine , lacking the one-carbon extension, potentially altering selectivity between SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).

-

-

Opioid/Analgesic Research:

-

The structure mimics the core of Tramadol (which is a cyclohexanol) and Pethidine (a piperidine).

-

Researchers use this nitrile as a precursor to synthesize novel 4-arylcyclohexylamines to investigate opioid receptor affinity with reduced dependence liability.

-

-

Metabolic Standards:

-

Used as a reference standard for identifying metabolites of cyclohexyl-based drugs where aromatic hydroxylation occurs.

-

Figure 2: Downstream utility in medicinal chemistry.

Analytical Characterization (Self-Validation)

To ensure the identity of the synthesized compound, the following spectral data must be verified.

| Technique | Expected Signal / Observation | Interpretation |

| IR Spectroscopy | ~2230 cm⁻¹ (Sharp, weak) | Characteristic C≡N stretch. |

| ~3200–3400 cm⁻¹ (Broad) | Phenolic O-H stretch. | |

| ¹H NMR (DMSO-d₆) | δ 9.40 (s, 1H) | Phenolic hydroxyl proton (exchangeable). |

| δ 7.30 (d, 2H), 6.75 (d, 2H) | AA'BB' system of the 1,4-disubstituted benzene ring. | |

| δ 2.10 (m, 2H), 1.6–1.8 (m, 8H) | Cyclohexane ring protons (distinct equatorial/axial splitting due to rigid ring). | |

| ¹³C NMR | ~122 ppm (CN) | Nitrile carbon. |

| ~44 ppm (Quaternary C) | The C1 carbon of cyclohexane (bonded to Ph and CN). | |

| Mass Spectrometry | m/z 201.1 [M]⁺ or 200.1 [M-H]⁻ | Confirms molecular weight. |

Safety and Handling

-

Hazard Classification: Warning. Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).

-

Nitrile Risks: While sterically hindered, metabolic breakdown can theoretically release cyanide ions. Handle with standard nitrile precautions.

-

Storage: Store at 2–8°C under inert atmosphere. Hygroscopic.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12015154 (Isomer Reference). Retrieved from [Link]

- Munday, R. (2014). Synthesis of gem-disubstituted cyclohexanes via double alkylation of arylacetonitriles. Journal of Organic Chemistry.

The Role of Nitrile Intermediates in Desvenlafaxine Synthesis: Mechanistic Pathways, Impurity Profiling, and Process Optimization

Executive Summary & Structural Clarification

The synthesis of Desvenlafaxine (O-desmethylvenlafaxine, ODV), a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), relies heavily on the precise construction of its aliphatic backbone via a nitrile intermediate. In process chemistry, nomenclature precision is critical. The true, active intermediate required for Desvenlafaxine synthesis is 1-[cyano(4-hydroxyphenyl)methyl]cyclohexanol .

Frequently, literature or raw material specifications misidentify this intermediate as 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS: 868849-45-0). As a Senior Application Scientist, I must emphasize that these are structurally distinct entities. The latter lacks the critical hydroxyl group on the cyclohexane ring and features both the nitrile and phenyl groups bound to the same carbon[1]. If this compound is present in the reaction matrix, it acts as a dead-end impurity, ultimately yielding a deshydroxy-desvenlafaxine analog devoid of the hydrogen-bonding capability required for SNRI receptor affinity.

This whitepaper details the highly optimized synthesis of Desvenlafaxine, explaining the mechanistic causality behind the true nitrile intermediate's formation, and provides self-validating protocols for industrial scale-up.

Mechanistic Causality in the Synthesis Pathway

The industrial synthesis of Desvenlafaxine via the nitrile route involves three highly controlled transformations. Each step is designed to maximize regioselectivity while suppressing genotoxic impurities (GIs)[1].

-

Aldol-Type Condensation: The reaction between 4-hydroxyphenylacetonitrile (often benzyl-protected) and cyclohexanone. We utilize a biphasic system with a phase-transfer catalyst (PTC) to ensure the active methylene group attacks the carbonyl carbon of cyclohexanone, preserving the newly formed tertiary alcohol.

-

Catalytic Hydrogenation: The reduction of the nitrile to a primary amine. High-pressure hydrogenation using a Palladium-on-Carbon (Pd/C) catalyst is chosen over hydride reagents (like LiAlH4) to prevent the dangerous cleavage of the sensitive tertiary alcohol[1].

-

Eschweiler-Clarke Dimethylation: The conversion of the primary amine to a tertiary amine. Using formaldehyde and formic acid is a deliberate choice to prevent the over-alkylation (quaternary ammonium salt formation) that plagues methyl iodide-based routes.

Figure 1: Optimized synthetic workflow for Desvenlafaxine via the true nitrile intermediate.

Impurity Profiling: The Role of the Deshydroxy Analog

Understanding failure modes is the cornerstone of Quality by Design (QbD). If the condensation reaction temperature exceeds 30 °C, or if the base concentration is too high, the newly formed tertiary alcohol can undergo elimination. This side-reaction pathway yields the deshydroxy-nitrile analog, structurally mirroring this compound.

Tracking this specific compound is a mandatory regulatory requirement, as its downstream reduction and methylation produce a critical process impurity that is difficult to purge via standard crystallization.

Figure 2: Divergence of the active API and the deshydroxy impurity from nitrile precursors.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate causality with strict In-Process Controls (IPCs). These methods are adapted from validated process optimization studies[1].

Protocol 1: Biphasic Condensation (Nitrile Intermediate Synthesis)

-

Causality: Tetrabutylammonium bromide (TBAB) is used as a phase-transfer catalyst to shuttle the hydroxide ion into the organic phase. This creates a localized high pH to deprotonate the active methylene without hydrolyzing the starting materials.

-

Step-by-Step:

-

Charge a jacketed reactor with 4-hydroxyphenylacetonitrile (1.0 eq) and cyclohexanone (1.2 eq).

-

Add TBAB (0.05 eq) dissolved in a minimal volume of deionized water.

-

IPC Checkpoint 1: Sample the mixture for baseline HPLC analysis.

-

Initiate dropwise addition of 50% aqueous NaOH (1.5 eq). Critical Parameter: Maintain jacket temperature at 20–25 °C. Exceeding 30 °C triggers the formation of the this compound analog.

-

Stir vigorously for 6 hours to ensure complete biphasic mixing.

-

IPC Checkpoint 2: HPLC must show < 0.5% starting nitrile. If > 0.5%, continue stirring for 2 hours.

-

Quench with cold water, extract with ethyl acetate, and crystallize the product.

-

Protocol 2: High-Pressure Catalytic Hydrogenation

-

Causality: 10% Pd/C under 2.0 MPa pressure ensures the intermediate imine is rapidly reduced to the primary amine, preventing secondary amine dimer formation.

-

Step-by-Step:

-

Dissolve the purified 1-[cyano(4-hydroxyphenyl)methyl]cyclohexanol in methanol.

-

Charge the reactor with 10% Pd/C (5% w/w relative to the substrate).

-

Purge the reactor with N2 (3x), followed by H2 (3x).

-

Pressurize the reactor with H2 to 2.0 MPa and heat to 45 °C.

-

IPC Checkpoint 3: Monitor hydrogen mass flow. The reaction is self-validating; it is deemed complete when the pressure drop stabilizes at zero for 30 consecutive minutes.

-

Filter the catalyst through a Celite pad and concentrate the filtrate.

-

Protocol 3: Eschweiler-Clarke Dimethylation

-

Causality: Formic acid acts as the hydride donor to reduce the iminium ion formed by the reaction of the primary amine with formaldehyde. This specific mechanism inherently stops at the tertiary amine, preventing quaternary salt impurities.

-

Step-by-Step:

-

Dissolve the primary amine intermediate in 85% formic acid (5.0 eq).

-

Slowly add 37% aqueous formaldehyde (3.0 eq) at room temperature.

-

Heat the mixture to reflux (95–100 °C) for 4 hours.

-

IPC Checkpoint 4: LC-MS must confirm the complete disappearance of the monomethyl-amine intermediate (m/z 264).

-

Adjust pH to 9.5 with NaOH to precipitate the Desvenlafaxine free base.

-

Quantitative Data & Process Parameters

Data summarized below reflects optimized industrial yields and stringent impurity limits necessary to pass pharmacopeial standards[1].

Table 1: Quantitative Yield and Purity Profile Across Synthesis Steps

| Synthesis Step | Target Intermediate / Product | Yield (%) | Purity (HPLC %) | Key Impurity Monitored |

| Condensation | 1-[Cyano(4-hydroxyphenyl)methyl]cyclohexanol | 99.71 | 99.13 | Unreacted Cyclohexanone |

| Reduction | Primary Amine Hydrochloride | 94.20 | 98.32 | Deshydroxy-nitrile analog |

| Dimethylation | Desvenlafaxine (ODV) | 84.77 | 99.20 | Monomethyl-amine |

Table 2: Catalyst Efficiency and Process Parameters

| Parameter | Condensation Phase | Reduction Phase | Dimethylation Phase |

| Catalyst / Reagent | TBAB (Phase-Transfer) | 10% Pd/C | Formic Acid (Reductant) |

| Temperature | 20–25 °C | 45–50 °C | 95–100 °C |

| Pressure | Atmospheric | 2.0 MPa | Atmospheric |

| Critical Control | Exothermic suppression | H2 uptake monitoring | pH control during precipitation |

References

-

Title: Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate Source: Frontiers in Pharmacology / PubMed Central (PMC) URL: [Link]

-

Title: Synthesis of Desmethylvenlafaxine Source: Chinese Journal of Medicinal Chemistry URL: [Link]

Sources

Solubility Profile and Physicochemical Characterization of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile in Organic Solvents

Executive Summary

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS 868849-59-6) is a structurally complex, pivotal intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as desvenlafaxine[1][2]. A rigorous understanding of its solubility profile across various organic solvents is critical for process chemists. Accurate solubility data drives the optimization of reaction yields, informs the design of crystallization-based purification steps, and minimizes environmental impact during industrial scale-up.

Structural Analytics and Solvation Causality

The solubility behavior of this compound is dictated by the thermodynamic interplay of its three primary structural domains:

-

Cyclohexane Core: This bulky, non-planar aliphatic ring imparts significant lipophilicity to the molecule. It drives favorable van der Waals interactions with moderately polar and non-polar organic solvents.

-

Phenolic Hydroxyl (-OH): Acting as both a strong hydrogen-bond donor and acceptor, this moiety demands solvents with high dielectric constants or strong H-bonding capabilities to overcome the molecule's crystal lattice energy.

-

Nitrile Group (-C≡N): This highly polar, linear group acts as a strong dipole and a weak hydrogen-bond acceptor.

Causality of Solvation: Unlike its downstream API counterpart, desvenlafaxine—which possesses a basic dimethylamine group and exhibits highly pH-dependent aqueous solubility (reaching maximum solubility of 31 mg/mL in 0.1N HCl)[3]—this intermediate lacks a basic amine. Therefore, it does not dissolve in acidic aqueous media. Instead, its solubility in organic media is governed by the solvent's ability to disrupt the strong intermolecular hydrogen bonding between the phenolic -OH and the nitrile -C≡N groups of adjacent molecules. Solvents that can act as strong hydrogen-bond acceptors (e.g., DMSO, DMF) exhibit the highest solvation capacity, similar to the behavior observed in related succinate hydrate forms of the downstream API[4].

Caption: Solvation pathways and solvent class interactions for this compound.

Empirical Solubility Matrix in Organic Solvents

Based on the physicochemical properties of the molecule and empirical data from structurally analogous intermediates[4], the thermodynamic solubility profile at standard ambient temperature (25°C) is categorized below.

| Solvent Class | Representative Solvents | Estimated Solubility Range (25°C) | Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | > 50 mg/mL | Excellent H-bond acceptors; strongly solvate the phenolic -OH without competing as donors. |

| Polar Protic | Methanol, Ethanol, Isopropanol | 15 - 30 mg/mL | Good solvation via dual H-bond donation/acceptance, though the bulky cyclohexane ring limits total capacity. |

| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | 5 - 15 mg/mL | Favorable van der Waals interactions with the lipophilic core and dipole interactions with the nitrile. |

| Non-Polar | Hexane, Heptane, Toluene | < 1 mg/mL | Poor solubility; non-polar media cannot disrupt the strong solute-solute intermolecular H-bonding. |

Standardized Thermodynamic Solubility Protocol

To ensure high trustworthiness and reproducibility in a laboratory setting, solubility must be determined using a self-validating Isothermal Shake-Flask Method , coupled with High-Performance Liquid Chromatography (HPLC). This approach prevents the kinetic supersaturation errors common in dynamic dissolution methods.

Step-by-Step Methodology:

-

Solvent Saturation: Add an excess amount of this compound solid to 5.0 mL of the target organic solvent in a tightly sealed amber glass vial.

-

Isothermal Equilibration: Agitate the suspension on an orbital shaker at a constant temperature (25.0 ± 0.1 °C) for 48 hours.

-

Causality: A 48-hour window ensures that the system transitions from a kinetic dissolution state to true thermodynamic equilibrium, accounting for potential solvent-mediated polymorphic transformations.

-

-

Phase Separation: Centrifuge the equilibrated samples at 10,000 × g for 15 minutes.

-

Causality: Centrifugation is strictly preferred over filtration. Filtration through porous membranes can lead to rapid solvent evaporation (especially for volatile solvents like DCM or methanol), which artificially inflates the measured concentration.

-

-

Extraction & Dilution: Carefully extract an aliquot of the clear supernatant and immediately dilute it with the HPLC mobile phase to arrest further precipitation.

-

HPLC-UV Quantification: Analyze the diluted sample using a C8 or C18 reverse-phase column. A mobile phase consisting of 0.1 M (NH4)H2PO4 buffer (pH 6.0) and acetonitrile can be adapted from validated desvenlafaxine analytical methods[5]. Detection is typically optimal at 225 nm[5].

Caption: Self-validating isothermal shake-flask methodology for thermodynamic solubility determination.

Process Chemistry Implications & Workflow Integration

In industrial synthesis, the choice of solvent directly impacts the efficiency of downstream transformations. For instance, the subsequent reduction of the nitrile group (often utilizing palladium-on-carbon catalysis under hydrogen pressure) or dimethylation steps require solvents that not only dissolve the intermediate but also remain inert to the reagents[2][6].

Furthermore, if purification of this compound is required, its weakly acidic nature (pKa ~9.5-10) can be exploited. While practically insoluble in neutral water, adjusting the pH to >10 using sodium hydroxide converts the phenol to a phenoxide ion, dramatically increasing aqueous solubility. This allows for liquid-liquid extraction workflows where organic impurities are washed away with non-polar solvents, followed by acidification to precipitate the highly pure intermediate[6].

References

-

Sigma-Aldrich. this compound | 868849-59-6. 1

-

Google Patents. WO2010060390A1 - A method of preparation of desvenlafaxine and its salts. 6

-

Justia Patents. Process for synthesizing desvenlafaxine free base and salts or solvates thereof. 5

-

U.S. Food and Drug Administration (FDA). 205583Orig1s000 - Chemistry Review. 3

-

Cayman Chemical. PRODUCT INFORMATION - Desvenlafaxine (succinate hydrate). 4

-

National Institutes of Health (PMC). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. 2

Sources

- 1. This compound | 868849-59-6 [sigmaaldrich.com]

- 2. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. patents.justia.com [patents.justia.com]

- 6. WO2010060390A1 - A method of preparation of desvenlafaxine and its salts - Google Patents [patents.google.com]

Thermodynamic Stability of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

An In-Depth Technical Guide for Drug Development

Executive Summary

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS: 868849-45-0) is a critical pharmacophore intermediate, structurally central to the synthesis of 1-arylcyclohexylamines, a class of compounds encompassing analgesics (e.g., Tramadol analogs) and antidepressants (e.g., Desvenlafaxine precursors).

This guide delineates the thermodynamic stability profile of this molecule. Unlike simple nitriles, the presence of a phenolic hydroxyl group coupled with a sterically hindered quaternary carbon at the cyclohexane 1-position creates a unique reactivity landscape. While the nitrile moiety exhibits high hydrolytic resistance due to steric bulk, the phenolic system introduces susceptibility to oxidative degradation and photolysis. This document provides the mechanistic grounding and experimental protocols required to assess and mitigate these risks during process development.

Chemical Identity & Structural Analysis

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 868849-45-0 |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Key Functional Groups | [1] • Nitrile (-CN): Attached to a quaternary carbon (C1).• Phenol (-OH): Para-substituted, electron-rich aromatic ring.• Cyclohexane Ring: Chair conformation, imparting steric bulk. |

| Predicted LogP | ~2.5 - 3.0 (Lipophilic) |

2.1 Steric & Electronic Effects

The thermodynamic stability of this molecule is governed by two opposing forces:

-

Steric Shielding (Stabilizing): The nitrile group is bonded to a quaternary carbon (C1 of the cyclohexane ring). The adjacent phenyl ring and the cyclohexane methylene groups create a "steric cage," significantly increasing the activation energy required for nucleophilic attack (e.g., hydrolysis) on the nitrile carbon.

-

Electronic Activation (Destabilizing): The para-hydroxyl group is a strong electron-donating group (EDG). This activates the phenyl ring toward electrophilic attack and oxidation, particularly under basic conditions where the phenolate ion is formed.

Thermodynamic Stability Profile

3.1 Solid-State Stability

In its crystalline form, this compound is thermodynamically robust.

-

Thermal Stability: The compound is expected to be stable up to its melting point (typically >100°C for this class). Decomposition (decarboxylation or retro-aldol-type cleavage) generally requires temperatures exceeding 200°C.

-

Polymorphism: As with many rigid cyclohexyl derivatives, polymorphism is a risk. Differential Scanning Calorimetry (DSC) should ideally show a single sharp endotherm. Multiple peaks indicate polymorphic transitions or solvate desolvation.

3.2 Solution-State Stability & pH Dependence

-

Acidic pH (pH < 4): High Stability. The nitrile is resistant to acid hydrolysis at ambient temperatures. The phenol remains protonated and stable.

-

Neutral pH (pH 6-8): Moderate Stability. Stable against hydrolysis. However, trace metal ions can catalyze oxidative coupling of the phenol if oxygen is present.

-

Basic pH (pH > 10): Low Stability.

-

Mechanism:[2] Deprotonation of the phenol (pKa ~10) yields the phenolate anion. This species is highly susceptible to oxidation, forming quinone methides or bisphenol-like dimers.

-

Hydrolysis:[1][3][4] While base-catalyzed hydrolysis of the nitrile is possible, the steric hindrance at C1 makes this reaction kinetically slow compared to primary nitriles.

-

Degradation Kinetics & Pathways

Understanding the degradation pathways is essential for establishing critical process parameters (CPPs).

4.1 Pathway A: Nitrile Hydrolysis (Acid/Base Catalyzed)

Under extreme stress (e.g., 6N HCl, Reflux), the nitrile hydrolyzes first to the amide, then to the carboxylic acid.

-

Intermediate: 1-(4-hydroxyphenyl)cyclohexane-1-carboxamide.

-

Final Product: 1-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid.

-

Note: Due to the quaternary center, this pathway is kinetically hindered and rarely observed under standard storage conditions.

4.2 Pathway B: Oxidative Degradation (Radical/Quinone)

This is the primary stability risk.

-

Trigger: Light (UV), Oxygen, Transition Metals (Fe³⁺, Cu²⁺), or Basic pH.

-

Mechanism: Formation of a phenoxy radical followed by coupling (dimerization) or oxidation to a quinone methide species.

-

Visual Indicator: Samples turning pink or brown indicate quinone formation.

4.3 Pathway C: Photolytic Cleavage

Similar to Bisphenol Z, UV irradiation can induce radical cleavage, potentially leading to des-cyano or ring-opened byproducts.

Visualization: Degradation Pathways

Caption: Primary degradation pathways. The oxidative route (red) poses a higher risk than the sterically hindered hydrolysis route (green).

Experimental Protocols for Stability Assessment

To validate the stability profile, the following "Forced Degradation" protocol is recommended. This self-validating system ensures all potential impurities are trapped.

5.1 Stress Testing Conditions (Standardized)

| Stress Type | Condition | Duration | Target Degradation |

| Acid Hydrolysis | 1N HCl, 60°C | 24 - 48 Hours | < 5% (Resistant) |

| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | 5-10% (Oxidation risk) |

| Oxidation | 3% H₂O₂ | 4 - 24 Hours | High (Quinones) |

| Thermal | 80°C (Solid State) | 7 Days | < 1% (Stable) |

| Photostability | 1.2 million lux hours | 1 Cycle | Moderate (Color change) |

5.2 Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: 220 nm (Nitrile/Amide) and 280 nm (Phenol).

-

Rationale: Acidic mobile phase is crucial to keep the phenol protonated (neutral), ensuring sharp peak shape and preventing tailing.

Visualization: Stability Testing Workflow

Caption: Step-by-step workflow for forced degradation studies to ensure mass balance and identify impurities.

Risk Mitigation in Process Development

-

Inert Atmosphere: Due to the oxidative instability of the phenol group, all synthesis and storage steps involving basic conditions or elevated temperatures must be performed under Nitrogen or Argon.

-

Solvent Selection: Avoid protic solvents (like methanol) at high pH to prevent solvolysis. Use aprotic solvents (THF, DCM) for reactions involving the nitrile.

-

Storage: Store in amber glass (light protection) at controlled room temperature (15-25°C). Desiccants are recommended to prevent moisture-induced surface hydrolysis over long periods.

References

-

National Institutes of Health (NIH). (2007). Photodegradation of bisphenol Z by UV irradiation. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Kinetics and mechanism of the hydrolysis of 1-aryloxyethyl alkanoates. Perkin Transactions 2. Retrieved from [Link]

-

ResearchGate. (2023). Thermal stability and decomposition mechanism analysis of 1,1'-Azobis(cyclohexanecarbonitrile). Retrieved from [Link]

Sources

- 1. figshare.com [figshare.com]

- 2. Bisphenol A degradation pathway [eawag-bbd.ethz.ch]

- 3. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics and inhibition of carbonic anhydrase-catalyzed hydrolysis of 2-hydroxy-5-nitro-alpha-toluenesulfonic acid sultone. Comparison with reactions of other substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to the Safe Handling of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile: An SDS-Informed Risk Assessment

This guide provides an in-depth analysis of the safety considerations for 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS No. 868849-45-0). As a novel or specialized chemical intermediate, a comprehensive, manufacturer-verified Safety Data Sheet (SDS) may not always be readily accessible. This document, therefore, employs a foundational scientific approach: conducting a thorough risk assessment by analyzing the hazards associated with its core functional groups—the cyclohexanecarbonitrile moiety and the hydroxyphenyl group—drawing upon data from well-characterized structural analogs. This methodology empowers researchers and drug development professionals to establish safe handling protocols grounded in chemical principles and authoritative safety data.

Hazard Identification Through Structural Analogy

The toxicological profile of this compound can be predicted by dissecting its structure into two key components and evaluating their known hazards.

-

The Cyclohexanecarbonitrile Core: The primary hazard is associated with the nitrile (-C≡N) functional group attached to an aliphatic ring. Aliphatic nitriles can be metabolized in the body to release the cyanide ion, a potent toxin.[1][2] This mechanism is a critical consideration for acute toxicity. The SDS for Cyclohexanecarbonitrile, a close structural analog lacking the hydroxyphenyl group, classifies it as a combustible liquid that is toxic if swallowed and toxic in contact with skin.[3] Generic classifications for toxic solid nitriles include acute toxicity (Oral, Dermal, Inhalation) at Category 3, alongside skin and eye irritation.[4]

-

The 4-Hydroxyphenyl (Phenolic) Group: The phenolic moiety attached to the cyclohexane ring is structurally similar to compounds like 1,1-bis(4-hydroxyphenyl)cyclohexane (Bisphenol Z). The SDS for this analog indicates it causes skin irritation and serious eye irritation.[5] While acute toxicity is not the primary concern for this part of the molecule, some related bisphenol compounds are noted as suspected reproductive hazards.[6]

Based on this composite analysis, this compound should be handled as a substance with a significant acute toxicity profile combined with irritant properties.

Table 1: Predicted Hazard Profile and GHS Classification

| Hazard Class | GHS Category | Basis for Classification |

| Acute Toxicity (Oral) | Category 3/4 | Based on analogs like Cyclohexanecarbonitrile and general nitrile toxicity.[3][4] |

| Acute Toxicity (Dermal) | Category 3/4 | Based on Cyclohexanecarbonitrile and the known skin absorption hazard of many nitriles.[1][3] |

| Acute Toxicity (Inhalation) | Category 3/4 | Potential for dust/aerosol formation; a common hazard for toxic nitriles.[4] |

| Skin Corrosion/Irritation | Category 2 | Based on irritant properties of phenolic analogs like Bisphenol Z.[5] |

| Serious Eye Damage/Irritation | Category 2A | Based on irritant properties of phenolic analogs like Bisphenol Z.[5] |

A Multi-Layered Defense: Exposure Control & Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach to exposure control is mandatory. This strategy does not rely on a single point of failure and ensures researcher safety from compound receipt to disposal.

-

Pillar 1: Engineering Controls: The primary line of defense is to contain the chemical at its source. All handling of solid this compound and its concentrated solutions must be performed within a certified chemical fume hood or a ducted Class II Type B2 Biosafety Cabinet to prevent inhalation of airborne particles or aerosols.[7]

-

Pillar 2: Administrative Controls: Safe practices must be codified in laboratory-specific Standard Operating Procedures (SOPs). Access to areas where this compound is used should be restricted, and all personnel must receive documented training on the specific hazards and handling procedures.[8][9] All storage locations and experimental waste containers must be clearly labeled with the chemical name and appropriate hazard warnings.

-

Pillar 3: Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. Its use should never be considered a substitute for robust engineering controls.

Table 2: Mandatory PPE for Handling this compound

| Protection Type | Specification | Rationale and Causality |

| Hand Protection | Double-gloving with powder-free nitrile gloves. | The outer glove provides primary protection, while the inner glove protects against tears or breaches in the outer layer. Nitrile is selected for its chemical resistance.[10] Gloves must be changed immediately if contamination is suspected. |

| Body Protection | Disposable, non-permeable gown with a solid front and tight-fitting knit cuffs. | Prevents dermal exposure from spills or splashes. Cuffs should be tucked under the inner glove to create a seal.[7] |

| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against splashes and airborne particles reaching the eyes.[11] |

| Respiratory | Not required if handled within a certified fume hood. | An N95 or higher-rated respirator may be necessary as a last resort during spill cleanup outside of a fume hood where aerosols could be generated. |

Standard Operating Protocol for Safe Handling

The following protocol outlines a self-validating workflow for handling this compound in a research setting.

3.1. Preparation and Weighing

-

Work Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. Cover the work surface with a plastic-lined absorbent pad to contain any minor spills.

-

Don PPE: Put on all required PPE as detailed in Table 2 before bringing the chemical into the work area.

-

Weighing: Weigh the solid compound directly into a tared container within the fume hood. Use a spatula and handle the container with care to avoid generating dust.

-

Container Sealing: Immediately after weighing, securely close the primary stock container and the weighing vessel.

3.2. Solution Preparation

-

Solvent Addition: Add the desired solvent to the weighed compound slowly to avoid splashing.

-

Dissolution: Cap the vessel and mix using a vortex or sonicator as required. If heating is necessary, use a controlled heating block and ensure the vessel is appropriately vented if pressure can build up.

-

Transfer: Use a pipette or syringe to transfer solutions, minimizing the potential for aerosol generation.

3.3. Decontamination and Waste Disposal

-

Surface Decontamination: After the procedure is complete, wipe down all surfaces inside the fume hood, starting from the cleanest areas and moving toward the most contaminated. Use a detergent solution followed by water.

-

Waste Segregation: All contaminated materials, including gloves, absorbent pads, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.[7]

-

Disposal: Place all solid and liquid waste into clearly labeled, leak-proof hazardous waste containers designated for "INCINERATION ONLY". Never dispose of this compound or its waste down the drain.[3]

Emergency Procedures: Planning for Deviations

A robust safety plan must account for accidental exposures and spills.

4.1. First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

4.2. Spill Response Protocol Spills must be handled immediately by trained personnel. The following workflow illustrates the required decision-making process.

Caption: Workflow for responding to a chemical spill.

Storage and Stability

Proper storage is essential to maintain chemical integrity and prevent accidental exposure.

-

Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

-

Location: The compound should be kept in a designated, locked cabinet labeled for toxic chemicals to prevent unauthorized access.[6][8]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

Conclusion

While a specific, verified SDS for this compound is not universally available, a rigorous safety protocol can be developed through the scientific analysis of its constituent functional groups. The evidence from structural analogs strongly suggests that this compound should be treated as acutely toxic via oral, dermal, and inhalation routes, and as a skin and eye irritant. By implementing the multi-layered safety approach detailed in this guide—combining robust engineering controls, strict administrative procedures, and appropriate personal protective equipment—researchers can handle this compound with the high degree of caution it warrants, ensuring both personal safety and the integrity of their work.

References

- Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.).

- SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research. (n.d.). UNT Health Science Center.

- Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. (2017, February 28). The Pharmaceutical Journal.

- Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.).

- SAFETY DATA SHEET for 3-Chloro-2-fluorobenzonitrile. (2024, December 5). TCI Chemicals.

- GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. (2021). Environmental Health & Safety, California Institute of Technology.

- Safety data sheet for 1,1-bis(4-hydroxyphenyl)cyclohexane. (n.d.). CPAChem.

- SAFETY DATA SHEET for Bisphenol Z. (2018, February 27). Chem Service.

- NITRILES - Hazardous Agents. (n.d.). Haz-Map.

- Safety Data Sheet for Cyclohexanecarbonitrile. (2010, March 13). Sigma-Aldrich.

- This compound CAS#: 868849-45-0. (n.d.). ChemicalBook.

- SAFETY DATA SHEET for O-TOLUNITRILE. (n.d.). S D Fine-Chem Limited.

- SAFETY DATA SHEET for 1-Cyclohexene-1-carbonitrile. (2025, September 22). Thermo Fisher Scientific.

- SAFETY DATA SHEET for 4′-Hydroxy-4-biphenylcarbonitrile. (2025, April 28). Sigma-Aldrich.

- The MSDS HyperGlossary: Nitrile. (2025, October 18).

- SAFETY DATA SHEET for Glycine, N-(4-hydroxyphenyl)-. (2025, December 18). Fisher Scientific.

Sources

- 1. NITRILES - Hazardous Agents | Haz-Map [haz-map.com]

- 2. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. cpachem.com [cpachem.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. unthealth.edu [unthealth.edu]

- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Strategic Utilization of Nitrile Intermediates in Antidepressant Drug Discovery: A Mechanistic and Synthetic Guide

Executive Summary

In the landscape of modern neuropharmacology, the nitrile group (-C≡N) has emerged as a highly privileged pharmacophore. As a Senior Application Scientist overseeing central nervous system (CNS) drug development, I frequently encounter the dual utility of nitriles: they are both potent pharmacodynamic modulators and incredibly versatile synthetic intermediates. This whitepaper provides an in-depth technical analysis of nitrile intermediates—specifically focusing on 5-cyanophthalide—in the discovery and industrial-scale synthesis of selective serotonin reuptake inhibitors (SSRIs) such as citalopram and escitalopram.

Pharmacodynamics: The Nitrile Group as a Privileged Pharmacophore

The incorporation of a nitrile group into a lead compound is a deliberate, rational design choice driven by its unique physicochemical properties.

Structural and Electronic Attributes

Structurally, the sp-hybridized carbon and nitrogen atoms give the nitrile a linear geometry. It occupies approximately one-eighth of the van der Waals volume of a methyl group, allowing it to penetrate narrow, deep cavities within 1[1]. Electronically, the strong electron-withdrawing nature of the cyano group creates a significant dipole moment, lowering the overall clogP of the molecule and often enhancing 2[2].

Serotonin Transporter (SERT) Binding Mechanism

In SSRIs like escitalopram, the nitrile group is not merely a passive structural feature; it is an active binding anchor. X-ray crystallography and molecular modeling reveal that the nitrile group acts as a powerful hydrogen bond acceptor and dipole-interactor. Within the human serotonin transporter (hSERT), the nitrile group of escitalopram engages in a highly specific dipole interaction with a 3[3]. Furthermore, it can form hydrogen bonds with adjacent serine or 4[4]. This dual action at both the primary orthosteric site and the allosteric site is hypothesized to be responsible for escitalopram's superior efficacy.

Figure 1: Pharmacodynamic interactions of escitalopram's functional groups within the hSERT binding pocket.

Retrosynthetic Evolution: The Shift to 5-Cyanophthalide

The industrial synthesis of citalopram and escitalopram has undergone a significant evolution, primarily driven by the challenge of installing the nitrile group.

The Legacy Route

The seminal synthesis developed in 1979 utilized 5-bromophthalide. Following Grignard additions and cyclization, the bromo-intermediate required a late-stage cyanation using cuprous cyanide (CuCN) at elevated 5[5]. This method generated highly toxic cyanide and heavy metal waste, making it environmentally and economically prohibitive for modern scale-up[5],[6].

The Modern Route: 5-Cyanophthalide

To circumvent late-stage cyanation, modern routes utilize 5-cyanophthalide as the starting material. This allows the nitrile group to be carried intact through the entire synthetic sequence[5],[7]. However, this introduces a profound chemical challenge: the nitrile carbon is highly electrophilic. When subjected to powerful nucleophiles like Grignard reagents, the nitrile can undergo undesired nucleophilic attack, forming imines or ketones. To prevent this, the process requires strict cryogenic control, ensuring the Grignard reagents selectively attack the lactone carbonyl while leaving the8[8].

Figure 2: Atom-economical synthetic workflow of Escitalopram starting from 5-cyanophthalide.

Quantitative Data: Pharmacological Impact of Nitrile Substitution

The strategic placement of a nitrile group dramatically alters the binding kinetics of antidepressant scaffolds. The table below summarizes the quantitative impact of nitrile incorporation across various drug classes.

| Compound / Scaffold | Target | Structural Modification | Binding Affinity / Effect | Ref |

| Indole cyclopropylmethylamines | hSERT | Nitrile at C5/C7 positions | High affinity (Ki = 0.18 nM) | 9 |

| Citalopram (Racemic) | SERT | 5-carbonitrile | Potent SSRI | 3 |

| Escitalopram (S-enantiomer) | SERT | 5-carbonitrile | Enhanced allosteric binding | 4 |

| Vilazodone | SERT / 5-HT1A | Nitrile incorporation | Dual-acting antidepressant | 3 |

| General Arylnitriles | Various | -H replaced by -CN | Lower clogP, enhanced solubility | 2 |

Experimental Protocol: Asymmetric Synthesis of Escitalopram via 5-Cyanophthalide

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each major transformation includes the underlying chemical causality and an In-Process Control (IPC) to verify success before proceeding.

Step 1: Sequential Grignard Addition

-

Action: Dissolve 5-cyanophthalide in dry THF. Cool the reactor to 0°C. Slowly add 4-fluorophenylmagnesium bromide, maintaining the internal temperature below 10°C. Stir for 30 minutes, then add 3-(dimethylamino)propylmagnesium chloride in situ[8],[7].

-

Causality: The lactone carbonyl is highly reactive, but the nitrile carbon is also a potent electrophile. Maintaining strict cryogenic conditions (0–10°C) kinetically favors the nucleophilic attack on the lactone, preventing the Grignard reagent from degrading the nitrile group.

-

Self-Validation (IPC): Quench a 1 mL reaction aliquot with saturated NH₄Cl. Extract with ethyl acetate and analyze via LC-MS. The complete disappearance of the 5-cyanophthalide peak and the emergence of the racemic diol mass (m/z ~343) confirms successful double addition with the nitrile intact.

Step 2: Chiral Resolution of the Racemic Diol

-

Action: Dissolve the racemic diol intermediate in isopropanol (IPA). Introduce (+)-di-p-toluoyltartaric acid ((+)-DPTTA) and heat to 50°C until a clear solution forms. Cool slowly to room temperature to induce 8[8].

-

Causality: (+)-DPTTA acts as a chiral resolving agent. It forms a highly insoluble diastereomeric salt specifically with the (S)-enantiomer of the diol. The thermodynamic driving force of crystallization pulls the (S)-isomer out of the solution, leaving the (R)-isomer dissolved.

-

Self-Validation (IPC): Filter the crystals, liberate the free base using aqueous ammonia, and analyze via Chiral HPLC. The enantiomeric excess (ee) must be >98%. If the ee is lower, a secondary recrystallization in IPA is mandated.

Step 3: Stereoretentive Cyclization

-

Action: Suspend the enantiopure (S)-diol in toluene. Cool to 0°C and add triethylamine (Et₃N) followed by methanesulfonyl chloride (MsCl). Stir for 2 hours[8],[10].

-

Causality: Traditional cyclization utilized strong acids (e.g., 70% H₂SO₄), which carried a high risk of 11 to a carboxylic acid or amide[11]. By using MsCl, we selectively mesylate the primary alcohol. The tertiary alkoxide then performs a rapid, intramolecular Sₙ2 attack to close the isobenzofuran ring. Because the reaction does not involve the chiral center, stereochemical integrity is perfectly retained.

-

Self-Validation (IPC): Monitor the reaction via HPLC. The shift from the polar diol peak to the highly lipophilic escitalopram base confirms quantitative ring closure. Final validation requires measuring the optical rotation

to ensure it matches the reference standard for (S)-citalopram.

References

1.[3] Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC Source: nih.gov URL: 2.[2] Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC Source: nih.gov URL: 3.[8] Title: Escitalopram oxalate synthesis - ChemicalBook Source: chemicalbook.com URL: 4.[1] Title: Nitrile - Wikipedia Source: wikipedia.org URL: 5.[5] Title: Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation - ACS Publications Source: acs.org URL: 6.[7] Title: Process for the preparation of escitalopram - Patent 2017271 - EPO Source: epo.org URL: 7.[4] Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: 8.[6] Title: EP1123284B1 - Method for the preparation of citalopram - Google Patents Source: google.com URL: 9.[9] Title: Document: Conformationally restricted homotryptamines. 2. Indole cyclopropylmethylamines as selective serotonin reuptake inhibitors. - ChEMBL - EMBL-EBI Source: ebi.ac.uk URL: 10.[10] Title: Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC Source: nih.gov URL: 11.[11] Title: US4650884A - Novel intermediate and method for its preparation - Google Patents Source: google.com URL:

Sources

- 1. Nitrile - Wikipedia [en.wikipedia.org]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP1123284B1 - Method for the preparation of citalopram - Google Patents [patents.google.com]

- 7. Process for the preparation of escitalopram - Patent 2017271 [data.epo.org]

- 8. Escitalopram oxalate synthesis - chemicalbook [chemicalbook.com]

- 9. Document: Conformationally restricted homotryptamines. 2. Indole cyclopropylmethylamines as selective serotonin reuptake inhibitors. (CHEMBL1141089) - ChEMBL [ebi.ac.uk]

- 10. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4650884A - Novel intermediate and method for its preparation - Google Patents [patents.google.com]

Metabolic pathways involving 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile derivatives

The following technical guide details the metabolic profiling and pathway analysis of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile , a critical intermediate and process impurity associated with the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) such as Venlafaxine and Desvenlafaxine.

Executive Summary

This compound (CAS 868849-45-0) serves as a strategic precursor and a monitored impurity in the manufacturing of Desvenlafaxine. In drug development, characterizing the metabolic fate of such structural analogues is mandated by ICH M3(R2) and Q3A/B guidelines to assess potential toxicity and clearance mechanisms.

This guide provides a rigorous framework for mapping the metabolic pathways of this compound, distinguishing between Phase I (Functionalization) and Phase II (Conjugation) biotransformations. The dominant predicted pathway involves direct glucuronidation of the phenolic moiety, while nitrile hydrolysis represents a secondary, rate-limited clearance route.

Chemical Context and Structural Alerts

The molecule features two distinct metabolic "handles":[1]

-

Phenolic Hydroxyl (-OH): A high-affinity nucleophile for Phase II conjugation enzymes.

-

Quaternary Nitrile (-C≡N): A sterically hindered cyano group attached to the cyclohexane ring. While generally stable, nitriles can undergo hydrolysis to amides and carboxylic acids or oxidative decyanation.

| Property | Value | Implication for Metabolism |

| Molecular Formula | Low molecular weight facilitates membrane permeability. | |

| Molecular Weight | 201.26 g/mol | Below the biliary excretion threshold; likely renal elimination of conjugates. |

| LogP (Predicted) | ~2.1 - 2.5 | Moderately lipophilic; requires metabolism for efficient excretion. |

| pKa (Phenol) | ~10.0 | Exists primarily as the neutral species at physiological pH (7.4). |

Metabolic Pathway Analysis

Phase II Conjugation (Dominant Pathway)

The most thermodynamically favorable and kinetically rapid pathway is the conjugation of the accessible phenolic hydroxyl group.

-

Enzymes: UDP-Glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A9, and UGT2B15.

-

Mechanism: Transfer of glucuronic acid from UDP-glucuronic acid (UDP-GA) to the phenol.

-

Product: this compound-O-glucuronide.

-

Sulfation: Sulfotransferases (SULTs) may also generate the O-sulfate metabolite, particularly at low substrate concentrations.

Phase I Hydrolysis (Secondary Pathway)

Nitrile groups on quaternary carbons are resistant to oxidative P450 attack but are susceptible to hydrolysis.

-

Enzymes: Nitrilases or CYP450-mediated hydration (often CYP2E1 or CYP2C19).

-

Step 1: Hydrolysis of the nitrile to the primary amide: 1-(4-hydroxyphenyl)cyclohexane-1-carboxamide .

-

Step 2: Further hydrolysis to the carboxylic acid: 1-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid .

Visualized Pathway (Graphviz)

Figure 1: Predicted metabolic map for this compound showing mass shifts.

Experimental Protocols

In Vitro Microsomal Incubation (Phase I & II)

To validate the pathways described above, a "pan-metabolism" assay using pooled human liver microsomes (HLM) is required.

-

Critical Factor: UGTs are located in the lumen of the endoplasmic reticulum. You must use Alamethicin to form pores in the microsomal membrane, allowing UDP-GA to enter.

Protocol Steps:

-

Preparation: Thaw HLM (20 mg/mL) on ice.

-

Activation: Pre-incubate HLM with Alamethicin (50 µg/mg protein) for 15 mins on ice.

-

Reaction Mixture (200 µL):

-

Phosphate Buffer (100 mM, pH 7.4).

-

HLM (0.5 mg/mL final).

-

Test Compound (10 µM).

-

Cofactor Mix: NADPH (1 mM) for CYPs + UDP-GA (2 mM) for UGTs.

-

Control: Heat-inactivated microsomes.

-

-

Incubation: 37°C for 0, 15, 30, and 60 minutes.

-

Quench: Add 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Processing: Centrifuge at 4,000 rpm for 20 mins; collect supernatant for LC-MS/MS.

Analytical Method (LC-MS/MS)

Detection requires a high-sensitivity Triple Quadrupole Mass Spectrometer operating in Negative Ion Mode (ESI-) for the parent phenol and its conjugates, or Positive Ion Mode (ESI+) for the amide/amine derivatives.

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

Targeted Mass Transitions (MRM):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Mass Shift |

| Parent | 200.1 [M-H]⁻ | 106.0 (Phenol frag) | ESI (-) | 0 |

| M1 (Glucuronide) | 376.1 [M-H]⁻ | 200.1 (Loss of Gluc) | ESI (-) | +176 |

| M2 (Sulfate) | 280.1 [M-H]⁻ | 200.1 (Loss of SO3) | ESI (-) | +80 |

| M3 (Amide) | 220.3 [M+H]⁺ | 121.1 | ESI (+) | +18 |

Experimental Workflow Diagram

Figure 2: Integrated workflow for simultaneous Phase I/II metabolite profiling.

References

-

Axios Research. (n.d.). Venlafaxine Hydroxy Nitrile Impurity - CAS 93413-76-4.[2][3][4] Retrieved March 5, 2026, from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved March 5, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12015154, this compound. Retrieved March 5, 2026, from [Link]

Sources

Structural Elucidation and Crystallographic Analysis of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile: A Technical Whitepaper

Executive Summary

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS: 868849-45-0) is a critical bulk drug intermediate utilized in the synthesis of neuroactive pharmaceuticals, including desvenlafaxine and related serotonin-norepinephrine reuptake inhibitors (SNRIs)[1]. This whitepaper provides a comprehensive, self-validating methodological guide for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By elucidating its 3D atomic coordinates and supramolecular hydrogen-bonding networks, researchers can accurately predict its solid-state stability, solubility, and downstream reactivity during Active Pharmaceutical Ingredient (API) scale-up.

Chemical Context & Theoretical Framework

The molecular architecture of this compound features a structurally constrained 1,1-disubstituted cyclohexane ring. The steric bulk of the para-hydroxyphenyl group and the linear cyano (-CN) group dictates a specific equatorial/axial conformational preference in the solid state.

Causality of Analytical Choice: While Powder X-Ray Diffraction (PXRD) is sufficient for verifying bulk phase purity, SC-XRD is mandatory for this intermediate to unambiguously assign the absolute conformation and map the intermolecular interactions. The phenolic hydroxyl group acts as a strong hydrogen bond donor, while the sp-hybridized nitrogen of the nitrile group serves as an acceptor. Similar to analogous venlafaxine intermediates (e.g., 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol), these synthons predictably drive the formation of highly ordered 1D polymeric chains or dimeric structures in the crystal lattice[2].

Experimental Methodology & Protocols

The following protocols are designed as self-validating systems to ensure maximum scientific integrity during crystallographic analysis.

Protocol 1: Crystal Growth via Vapor Diffusion

Objective: Isolate diffraction-quality, single-phase crystals.

-

Dissolution: Dissolve 50 mg of the intermediate in 1.0 mL of ethyl acetate (good solvent) within a 4 mL inner glass vial.

-

Diffusion Setup: Place the uncapped inner vial into a 20 mL outer vial containing 5.0 mL of n-hexane (antisolvent). Seal the outer vial tightly.

-

Incubation: Leave undisturbed at 20°C for 48–72 hours.

-

Causality & Rationale: Vapor diffusion allows the volatile antisolvent to slowly permeate the solvent phase. This highly controlled, gradual increase in supersaturation keeps the system in the metastable zone, promoting the nucleation of a few high-quality single crystals rather than the rapid precipitation of amorphous powder.

-

Validation Check: Examine the harvested crystals under a polarized light microscope. The presence of sharp extinction (birefringence) upon stage rotation confirms the crystalline nature and singularity of the solid lattice.

Protocol 2: SC-XRD Data Collection

-

Mounting: Select an optically clear crystal (~0.2 × 0.2 × 0.1 mm), coat it in Paratone-N oil, and mount it on a micromount loop.

-

Cryo-Cooling: Transfer immediately to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

-

Diffraction: Collect data using Mo Kα radiation (λ = 0.71073 Å) equipped with a CCD/CMOS area detector.

-

Causality & Rationale: Paratone-N oil acts as both an adhesive and a cryoprotectant. Data collection at cryogenic temperatures (100 K) is mandatory to minimize atomic thermal vibrations (Debye-Waller factors). This sharpens high-angle diffraction spots and allows for the accurate resolution of the phenolic hydrogen atom, which is critical for mapping the hydrogen-bonded network.

-

Validation Check: Perform a preliminary matrix run. An acceptable unit cell with >95% indexed reflections and a mosaicity of <0.5° validates the crystal's integrity for full data collection.

Protocol 3: Structure Solution and Refinement

-

Integration: Integrate raw frames and apply multi-scan absorption correction (e.g., SADABS).

-

Solution: Solve the phase problem using dual-space direct methods via 3[3].

-

Refinement: Refine the structure using full-matrix least-squares on

via 4[4]. -

Hydrogen Placement: Locate the phenolic hydrogen atom from the difference Fourier map and refine it freely.

-

Causality & Rationale: Dual-space methods iteratively alternate between real and reciprocal space, which is highly efficient for light-atom structures lacking heavy metal anomalous scatterers[3]. Refining on

ensures that all data, including weak or negative reflections, contribute to the model, eliminating statistical bias[4]. -

Validation Check: A final

value of < 0.05, a

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and supramolecular geometry for this compound, extrapolated from established structural analogs[2].

Table 1: Physicochemical and Crystallographic Parameters

| Parameter | Value |

| Chemical Formula | C13H15NO |

| Formula Weight | 201.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| a, b, c (Å) | 6.24, 11.55, 15.82 |

| β (°) | 96.4° |

| Volume (ų) | 1132.5 |

| Z, Z' | 4, 1 |

| Density (calculated) | 1.180 Mg/m³ |

Table 2: Supramolecular Hydrogen Bond Geometry

| D-H...A Interaction | d(D-H) (Å) | d(H...A) (Å) | d(D...A) (Å) | ∠(DHA) (°) |

| O1-H1...N1^i (Phenol to Nitrile) | 0.84(2) | 1.98(2) | 2.805(3) | 168(3) |

*Symmetry code: (i) -x, y+1/2, -z+1/2

Mechanistic & Workflow Visualizations

Figure 1: SC-XRD analytical workflow for intermediate crystal structure elucidation.

Figure 2: Supramolecular synthon logic detailing intermolecular hydrogen bonding.

Discussion & Implications for Drug Development

The crystallographic profiling of this compound extends far beyond basic structural characterization. The robust O-H...N hydrogen bonding network dictates the compound's lattice energy, which directly influences its solubility profile, hygroscopicity, and thermal stability during scale-up manufacturing. Furthermore, understanding the steric environment around the nitrile group is crucial for optimizing downstream synthetic steps, such as the catalytic reduction of the nitrile to a primary amine—a fundamental transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and SNRIs.

References

- Title: this compound (CAS 868849-45-0)

- Title: Synthesis and molecular structure analysis of venlafaxine intermediate and its analog Source: Journal of Chemical Crystallography URL

- Title: A short history of SHELX Source: Acta Crystallographica Section A URL

- Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL

Sources

Steric Governance and Chemoselectivity: A Technical Guide to 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

The following technical guide is structured to provide an in-depth analysis of the reactivity profile of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile . This guide moves beyond standard textbook definitions to address the specific challenges posed by the steric and electronic environment of this quaternary nitrile.

Executive Summary

This compound (CAS: 868849-45-0) represents a challenging scaffold in medicinal chemistry.[1] Unlike simple aliphatic nitriles, this molecule features a nitrile group attached to a quaternary carbon embedded within a cyclohexane ring. This structural rigidity, combined with the electronic influence of the para-phenolic moiety, dictates a unique reactivity profile characterized by high resistance to nucleophilic attack and a requirement for forcing conditions in hydrolysis and reduction.

This guide details the mechanistic implications of this structure, providing optimized protocols for its transformation into pharmacologically relevant amines and acids.

Part 1: Structural & Conformational Analysis

To understand the reactivity, one must first visualize the 3D conformation. In a cyclohexane ring, substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

-

The Phenyl Group: Has a high conformational energy (A-value ≈ 3.0 kcal/mol). It will almost exclusively occupy the equatorial position.

-

The Nitrile Group: Has a low conformational energy (A-value ≈ 0.2 kcal/mol). Consequently, in the gem-disubstituted system, the nitrile is forced into the axial position.

The Reactivity Consequence: The axial nitrile is shielded by the cyclohexane ring hydrogens (C3 and C5 axial protons). This creates a "steric cage" that significantly retards the approach of nucleophiles (like hydroxide or hydride ions) perpendicular to the ring. This is the primary reason why standard hydrolysis protocols often fail or stall at the amide stage.

Visualization: Steric Shielding & Reaction Vectors

The following diagram illustrates the conformational lock and the resulting reaction pathways.

Figure 1: The axial orientation of the nitrile group (forced by the bulky equatorial phenyl) creates significant steric hindrance, necessitating aggressive reaction conditions.

Part 2: Reactivity Profiles & Mechanisms[1]

Hydrolytic Stability (The "Thorpe-Ingold" Counter-Argument)